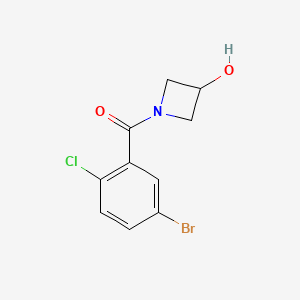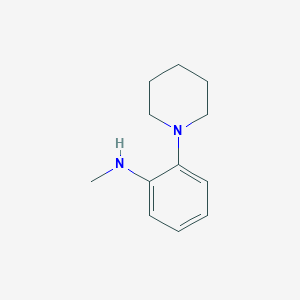
1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol is a synthetic organic compound belonging to the azetidine class of heterocycles Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol can be synthesized through several methods, typically involving the formation of the azetidine ring followed by functionalization. A common synthetic route includes:
Formation of the Azetidine Ring: Starting from a suitable β-lactam precursor, the azetidine ring can be constructed via cyclization reactions.
Functionalization: The benzoyl group is introduced through acylation reactions, often using reagents like benzoyl chloride. The bromine and chlorine substituents are typically introduced via halogenation reactions using reagents such as bromine and thionyl chloride.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to maximize yield and purity. This often includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.
Temperature and Pressure Control: Precise control of reaction temperatures and pressures to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under specific conditions, leading to the formation of linear or cyclic products.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Azetidines: Resulting from nucleophilic substitution.
Ketones and Alcohols: From oxidation and reduction reactions.
Ring-Opened Products: From ring-opening reactions.
Applications De Recherche Scientifique
1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets, often through covalent bonding or non-covalent interactions. The presence of halogen atoms enhances its ability to form halogen bonds, which can influence its binding affinity and specificity. The azetidine ring’s strain can also facilitate ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2-chlorobenzoyl)azetidin-2-one: A closely related compound with a similar structure but differing in the position of the hydroxyl group.
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine: Another related compound with a five-membered ring instead of the four-membered azetidine ring.
Uniqueness: 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol is unique due to its specific substitution pattern and the presence of the azetidine ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of bromine and chlorine atoms enhances its chemical versatility, making it a valuable compound in various research and industrial contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Propriétés
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-6-1-2-9(12)8(3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFRSDRWOJVASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














